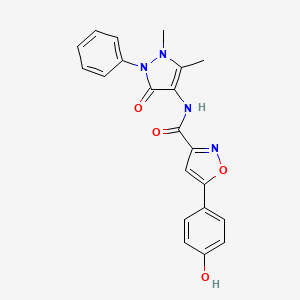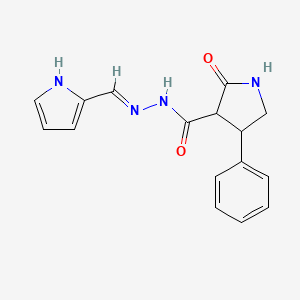![molecular formula C10H9N5O4 B5980882 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B5980882.png)
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is an organic compound with a complex structure that includes a phenol group, a nitro group, a methoxy group, and a triazole ring
Métodos De Preparación
The synthesis of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multiple steps. One common synthetic route includes the nitration of 4-methoxyphenol to introduce the nitro group, followed by the formation of the triazole ring through a cyclization reaction with appropriate precursors. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol include:
4-methoxy-2-nitrophenol: Lacks the triazole ring, making it less versatile in coupling reactions.
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a different substituent on the phenol ring, leading to different chemical properties.
Propiedades
IUPAC Name |
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-19-8-2-7(4-13-14-5-11-12-6-14)10(16)9(3-8)15(17)18/h2-6,16H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLCJLLPHISDO-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B5980816.png)
![6-bromo-2-(4-butylphenyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5980824.png)
![2,2'-[({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)imino]diethanol](/img/structure/B5980827.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methylbutanamide](/img/structure/B5980841.png)
![1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine](/img/structure/B5980848.png)
![3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B5980856.png)
![2-(4-methylpentyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B5980859.png)
![N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5980873.png)

![N-[(E)-1-(4-hydroxyphenyl)propylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5980895.png)

![5-(3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5980907.png)
